An In-depth Technical Guide to Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
An In-depth Technical Guide to Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
CAS Number: 1018125-29-5
This technical guide provides a comprehensive overview of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The guide details its chemical properties, a plausible synthesis pathway with experimental protocols for key steps, and the broader context of the biological importance of the 1,2,4-oxadiazole scaffold.
Compound Data and Physicochemical Properties
A summary of the key physicochemical properties for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is provided in the table below. These values are primarily predicted and calculated, offering a baseline for experimental work.
| Property | Value | Source |
| CAS Number | 1018125-29-5 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃ | [2] |
| Molecular Weight | 182.18 g/mol | [2] |
| Monoisotopic Mass | 182.06914 Da | [2] |
| Predicted XlogP | 1.3 | [2] |
| SMILES | CCOC(=O)C1=NC(=NO1)C2CC2 | [2] |
| InChI | InChI=1S/C8H10N2O3/c1-2-12-8(11)7-9-6(10-13-7)5-3-4-5/h5H,2-4H2,1H3 | [2] |
| InChIKey | PMRBTIANPAMXMF-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
Synthesis of Cyclopropyl Amidoxime (Intermediate)
The synthesis of the crucial cyclopropyl amidoxime intermediate can be envisioned to proceed from cyclopropanecarbonitrile. The general principle involves the reaction of a nitrile with hydroxylamine.
Experimental Protocol:
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Materials: Cyclopropanecarbonitrile, Hydroxylamine hydrochloride, Sodium carbonate, Ethanol, Water.
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Procedure:
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In a round-bottom flask, dissolve cyclopropanecarbonitrile in a suitable solvent such as ethanol.
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Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
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The reaction mixture is then heated under reflux for several hours.
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Reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by recrystallization, to yield cyclopropyl amidoxime.
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Synthesis of Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate
The final step involves the cyclization of cyclopropyl amidoxime with diethyl oxalate. A general method for the synthesis of ethyl 1,2,4-oxadiazole-5-carboxylates has been described in the patent literature.[3]
Experimental Protocol:
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Materials: Cyclopropyl amidoxime, Diethyl oxalate, Dichloromethane.
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Procedure:
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In a reaction vessel, mix cyclopropyl amidoxime with a threefold excess of diethyl oxalate.[3]
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Heat the mixture with stirring at 120°C for 3-4 hours.[3]
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After the reaction is complete, cool the reaction mass to room temperature.[3]
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Filter the resulting suspension and wash the solid with dichloromethane.[3]
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The filtrate, containing the desired product, can be further purified by washing with water, drying over a suitable drying agent (e.g., magnesium sulfate), and removing the solvent under reduced pressure to yield Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate.[3]
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Logical Workflow for Synthesis:
Caption: Synthesis workflow for the target compound.
Potential Biological Activity and Applications in Drug Development
While specific biological data for Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is not extensively documented in publicly available literature, the 1,2,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide functionalities, which can improve the pharmacokinetic and metabolic properties of drug candidates.[4][5]
Known Biological Activities of 1,2,4-Oxadiazole Derivatives:
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Anticancer: Various 1,2,4-oxadiazole derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines.[6]
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Anti-inflammatory: The 1,2,4-oxadiazole scaffold has been incorporated into molecules with anti-inflammatory properties.
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Antiviral: Certain compounds containing the 1,2,4-oxadiazole moiety have shown potential as antiviral agents. For instance, recent studies have explored their efficacy as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.[4]
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Antimicrobial and Antifungal: The heterocyclic nature of 1,2,4-oxadiazoles has led to the discovery of derivatives with antibacterial and antifungal activities.
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Other Therapeutic Areas: The versatility of the 1,2,4-oxadiazole ring has led to its investigation in a multitude of other therapeutic areas, including as analgesics, antidiabetics, and neuroprotective agents.
Given the established biological significance of the 1,2,4-oxadiazole nucleus, Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of the cyclopropyl group can also influence the compound's metabolic stability and binding affinity to biological targets.
Signaling Pathway Involvement (Hypothetical):
Based on the activities of other 1,2,4-oxadiazole derivatives, it is plausible that compounds derived from Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate could interact with various biological targets, such as enzymes (e.g., proteases, kinases) or receptors, thereby modulating specific signaling pathways involved in disease pathogenesis. Further experimental validation is required to elucidate any such mechanisms.
Caption: Biological significance of the 1,2,4-oxadiazole core.
Conclusion
Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a chemical entity with significant potential for use in drug discovery and medicinal chemistry. This guide has provided its key chemical data and a plausible, detailed synthetic pathway. The established broad-spectrum biological activity of the 1,2,4-oxadiazole scaffold suggests that this compound and its derivatives are promising candidates for further investigation in various therapeutic areas. Researchers are encouraged to use the provided protocols as a foundation for the synthesis and subsequent biological evaluation of this and related novel compounds.
References
- 1. 1018125-29-5|Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 2. PubChemLite - Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 3. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
- 5. ijper.org [ijper.org]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

